1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one is a chemical compound that features a benzodioxole ring fused to a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using benzylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted benzylamino derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylamino group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a benzylamino group.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one is unique due to the presence of the benzylamino group, which can impart different chemical and biological properties compared to its methylamino and ethylamino analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
CAS No. |
1387636-19-2 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one |
InChI |
InChI=1S/C17H17NO3/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15/h2-9,12,18H,10-11H2,1H3 |
InChI Key |
KRNIYOJEASBDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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